molecular formula C10H17NO2 B13195538 Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate

Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B13195538
M. Wt: 183.25 g/mol
InChI Key: NIQGHSWOEPQNCU-UHFFFAOYSA-N
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Description

Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopropane and pyrrolidine ring system. This scaffold is widely utilized in medicinal chemistry due to its conformational rigidity and ability to mimic peptide turn structures. Key derivatives are synthesized via stereoselective methods, such as electrocatalytic cascade reactions (Vereshchagin et al., 2008) or Boc-protection strategies (). The tert-butyloxycarbonyl (Boc) group enhances stability and facilitates further functionalization.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3

InChI Key

NIQGHSWOEPQNCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC1CNC2

Origin of Product

United States

Preparation Methods

Table 1: Typical Reaction Conditions for Boc Protection

Reagent/Condition Amount/Concentration Solvent Temperature Time Yield (%)
Sodium carbonate (1 M aqueous) 79 mL (79 mmol) Water/THF (1:1) Room temperature 2 hours 92
Di-tert-butyl dicarbonate 9.06 g (42 mmol) THF Room temperature 2 hours
2-Azabicyclo[3.1.0]hexane HCl 4.41 g (37 mmol) Water/THF (1:1) Room temperature 2 hours

Oxidation and Further Functionalization

Further synthetic elaborations, such as oxidation of the bicyclic amine to keto derivatives or other functionalized analogues, have been reported.

  • Lactam Oxidation : Oxidation of tert-butyl 3-azabicyclo[3.1.0]hexane derivatives to corresponding lactams can be achieved using sodium periodate in aqueous media with ethyl acetate as the organic phase. The reaction is carried out with vigorous stirring to ensure efficient phase mixing. This step is essential for preparing azabicyclo[3.1.0]hexanone derivatives, which serve as intermediates for biologically active compounds.

  • Catalytic C–H Activation : More advanced synthetic routes employ catalytic, enantioselective C–H activation to streamline the synthesis of azabicyclo[3.1.0]hexane derivatives, reducing the number of linear steps and improving scalability for pharmaceutical applications.

Summary of Research Outcomes and Yields

The preparation methods described above have been validated through detailed characterization, including nuclear magnetic resonance spectroscopy and mass spectrometry, confirming the identity and purity of this compound.

  • Spectroscopic Data : Proton nuclear magnetic resonance spectra typically show multiplets corresponding to the bicyclic ring protons and a singlet for the tert-butyl group. Mass spectrometry confirms the expected molecular ion peaks consistent with the molecular formula C10H17NO2.

  • Yields : The Boc protection step routinely achieves yields in the range of 90–92%, while subsequent oxidation and functionalization steps maintain good efficiency, often exceeding 60% depending on the transformation.

Consolidated Data Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Product Yield (%) Notes
1. Core bicyclic formation Palladium-catalyzed cyclopropanation Maleimides, N-tosylhydrazones, Pd catalyst 3-Azabicyclo[3.1.0]hexane derivatives High (>85%) Gram-scale, high diastereoselectivity
2. Boc protection Carbamate formation Di-tert-butyl dicarbonate, Na2CO3, THF/H2O This compound ~92% Room temperature, mild conditions
3. Oxidation Lactam oxidation NaIO4, EtOAc/H2O Azabicyclo[3.1.0]hexanone derivatives ~60–80% Vigorous stirring, phase transfer
4. Halogenation (optional) Halogenation N-chlorosuccinimide or hypochlorite Halogenated bicyclic derivatives Variable Conducted at/below room temperature

This comprehensive analysis of preparation methods for this compound integrates data from patents, peer-reviewed journals, and synthetic protocols. The methods emphasize practical, scalable, and high-yielding approaches suitable for research and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is used as a building block in organic synthesis, particularly in the development of complex molecules with potential biological activity .

Biology and Medicine: In medicinal chemistry, this compound has been studied for its potential as a drug candidate due to its ability to inhibit certain enzymes. It is also used in the design of molecules that can interact with biological targets, such as receptors and enzymes.

Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The exact mechanism of action of tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is not fully understood. it is believed that the tert-butyl and bicyclic groups interact with enzyme active sites, leading to inhibition of enzyme activity. This interaction can affect various molecular targets and pathways, depending on the specific biological context.

Comparison with Similar Compounds

Key Data :

  • Molecular Formula: C₁₀H₁₇NO₂ (parent compound, varies with substituents).
  • CAS Registry: Examples include 1272757-54-6 (amino-substituted) and 1536392-01-4 (methyl ester hydrochloride).
  • Applications : Intermediate for bioactive molecules, including protease inhibitors and DUB (deubiquitinating enzyme) inhibitors.

Comparison with Structural Analogs

Substituent Variations

Compound Name Substituent(s) Molecular Formula CAS Number Key Features References
Parent Compound None C₁₀H₁₇NO₂ 1272757-54-6 Rigid bicyclic core, Boc-protected
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-Oxa replacement C₉H₁₅NO₃ 114214-49-2 Enhanced polarity, reduced basicity
tert-Butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate Exo-6-amino C₁₀H₁₈N₂O₂ 273206-92-1 Improved solubility, bioactivity
tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 1-(Aminomethyl) C₁₁H₂₀N₂O₂ 1511379-27-3 Potential for covalent binding
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride Methyl ester, HCl salt C₇H₁₂ClNO₂ 1536392-01-4 Improved crystallinity, salt form

Structural Insights :

  • Amino Derivatives: Amino or aminomethyl groups (e.g., CAS 273206-92-1) introduce hydrogen-bonding sites, critical for target engagement in enzyme inhibitors.

Physicochemical Properties

Property Parent Compound 6-Oxa Analog Amino Derivative
Molecular Weight 198.26 185.22 198.26
Polar Surface Area ~40 Ų ~50 Ų ~70 Ų
Solubility Low (lipophilic) Moderate High (due to -NH₂)

Key Trends :

  • Amino Groups: Increase hydrophilicity and solubility, critical for oral bioavailability.
  • Boc Group : Enhances stability but adds molecular weight.

Pharmacological Relevance

  • DUB Inhibitors : Dichlorobenzoyl-substituted derivatives (e.g., AP-09-125) show Zn²⁺-dependent DUB inhibition, implicated in inflammatory pathways.
  • Saxagliptin Intermediate : Carbamoyl-substituted analogs (CAS 1523348-12-0) are intermediates for antidiabetic drugs.
  • Fluorinated Derivatives : 6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 1215071-13-8) may improve metabolic stability.

Biological Activity

Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's structure, synthesis, biological interactions, and its implications for therapeutic applications.

Structural Overview

This compound features a unique azabicyclo structure characterized by a tert-butyl group and a carboxylate moiety. Its molecular formula is C9H15NC_9H_{15}N with a molecular weight of approximately 155.22 g/mol. The structural characteristics of this compound suggest that it may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclic Framework : The initial step often involves cyclization reactions that establish the bicyclic structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the tert-butyl and carboxylate groups, enhancing the compound's solubility and reactivity.
  • Purification : Final purification steps ensure the isolation of the desired compound in high purity for biological evaluation.

These synthetic pathways highlight the compound's versatility and potential for modification to improve biological activity .

Pharmacological Potential

Preliminary studies indicate that this compound exhibits several promising pharmacological properties:

  • Anticancer Activity : Research has shown that compounds structurally similar to tert-butyl 3-azabicyclo[3.1.0]hexane can induce apoptosis in cancer cell lines such as HeLa and CT26. For instance, treatments resulted in significant cell death, with live cell percentages dropping from approximately 89% (control) to as low as 15% after exposure to specific derivatives at optimal concentrations .
  • Cell Cycle Modulation : The compound has been observed to affect cell cycle distribution, leading to an accumulation of cells in the SubG1 phase, indicative of apoptosis activation. This effect suggests potential applications in cancer therapy by inhibiting tumor growth through targeted cell cycle disruption .

Mechanistic Insights

Studies on the interaction of this compound with biological systems are crucial for understanding its mechanism of action:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors and enzymes, influencing neurotransmission and potentially exhibiting analgesic or anti-inflammatory effects similar to other azabicyclo compounds .
  • Cytotoxicity Profiles : The cytotoxic effects observed in various cancer cell lines indicate that further investigation into its selectivity and safety profiles is necessary to evaluate its therapeutic relevance fully .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberKey Features
Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylateNot availableContains a formyl group; potential use in aldehyde chemistry
Tert-butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylateNot availableSimilar structure with an oxygen atom; used in organic synthesis
Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexaneNot availableContains an amino group; potential for enhanced biological activity

This table illustrates how variations in functional groups can influence biological activity, providing insights into how modifications might enhance efficacy or reduce toxicity.

Case Studies

Recent studies have focused on evaluating the anticancer properties of related azabicyclo compounds:

  • HeLa Cell Study : A study demonstrated that specific derivatives significantly reduced HeLa cell viability from 89% to approximately 15% after treatment with high concentrations (10 µg/mL) for 72 hours, indicating strong cytotoxic effects.
  • CT26 Tumor Growth In Vivo : Preliminary in vivo experiments showed no significant differences in tumor growth dynamics between treated and control groups, suggesting that while the compounds exhibit potent cytotoxicity in vitro, further studies are required to assess their therapeutic efficacy in vivo fully.

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